1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-oxoazepane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-9(11(16)18-4)10(15)6-8-14/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRCAKOWVBJGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Azepane Amine
The tert-butoxycarbonyl (Boc) group is introduced to stabilize the amine moiety during subsequent reactions. A representative method involves reacting hexahydroazepin-4-one with Boc₂O in the presence of a base such as DIPEA. For instance, N-Boc-hexahydro-1H-azepin-4-one is synthesized via Boc protection under anhydrous conditions in acetonitrile, achieving >75% yield after purification.
Reaction Conditions:
- Reagents: Boc₂O (1.2 eq), DIPEA (1.5 eq)
- Solvent: Dry acetonitrile
- Temperature: 0°C to room temperature
- Time: 48 hours
Esterification and Cyclization
The methyl ester group at position 4 is installed through esterification of the corresponding carboxylic acid intermediate. A two-step protocol from the RSC involves:
- Formation of Methyl Ester: Reaction of 7-oxoazepane-2-carboxylic acid with methyl chloroformate in dichloromethane (DCM) using DIPEA as a base.
- Cyclization: Intramolecular lactamization under acidic conditions to form the 5-oxoazepane core.
Critical Parameters:
- Temperature control (−10°C during reagent addition) prevents side reactions.
- Solvent choice (toluene for Boc protection vs. acetonitrile for esterification) impacts reaction kinetics.
Detailed Synthetic Procedures
Method A: Direct Esterification with Boc Protection
Step 1: Boc Protection of Hexahydroazepin-4-one
- Dissolve hexahydroazepin-4-one (1.0 eq) in dry acetonitrile.
- Add Boc₂O (1.2 eq) and DIPEA (1.5 eq) dropwise at 0°C.
- Stir for 48 hours at room temperature.
- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via flash chromatography (SiO₂, ethyl acetate/hexane).
Step 2: Methyl Ester Formation
Method B: One-Pot Tandem Reaction
A streamlined approach combines Boc protection and esterification in a single pot:
- Mix hexahydroazepin-4-one (1.0 eq), Boc₂O (1.2 eq), and methyl chloroformate (1.1 eq) in toluene.
- Add DMAP (0.1 eq) and DIPEA (2.0 eq).
- Reflux for 4 hours, then concentrate and purify.
Advantages:
Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature Control
Exothermic reactions during reagent addition require cooling (−10°C) to prevent decomposition. For example, uncontrolled exotherms in Method A reduce yields by 15–20%.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various fields:
Chemistry
- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules.
Biology
- Precursor for Bioactive Compounds : It is utilized in the synthesis of biologically active compounds, potentially leading to new pharmaceuticals.
Medicine
- Pharmaceutical Intermediates : The compound plays a role in developing intermediates for drug synthesis, particularly in medicinal chemistry.
Industry
- Production of Specialty Chemicals : It is used in producing specialty chemicals and materials, contributing to various industrial applications.
Case Studies
Several case studies illustrate the applications of this compound:
-
Pharmaceutical Development :
- Research has shown that derivatives of 1-tert-butyl 4-methyl 5-oxoazepane can exhibit significant biological activity against specific disease targets, making them candidates for further development into therapeutic agents.
-
Chemical Synthesis :
- In a study focusing on synthetic methodologies, this compound was utilized as a key intermediate in producing novel heterocycles with potential applications in drug discovery.
-
Material Science :
- Investigations into polymer chemistry have revealed that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate, highlighting differences in substituents, ring systems, and applications:
Key Observations:
Substituent Effects :
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate) exhibit slightly higher molecular weights and altered solubility profiles compared to methyl esters, influencing their utility in polar reaction media .
- Benzyl vs. tert-Butyl Groups : Benzyl-substituted analogs (e.g., 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate) show increased lipophilicity, making them preferable for blood-brain barrier penetration in CNS-targeted therapies .
Ring Size and Reactivity :
- Azepane derivatives (7-membered rings) exhibit greater conformational flexibility than piperidine analogs (6-membered rings), which can enhance binding to protein pockets but may reduce synthetic yields due to ring strain .
- The 5-oxo group in azepane derivatives increases electrophilicity, facilitating nucleophilic attacks in cyclization reactions (e.g., pyrimidoazepine synthesis) .
Safety and Handling :
- Compounds with tert-butyl and methyl esters (e.g., 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate) generally exhibit milder hazards (e.g., H315-H319-H335: skin/eye irritation) compared to benzyl or fluoro-substituted analogs, which may require stricter handling protocols .
Synthetic Challenges :
- Piperidine derivatives (e.g., 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate) are synthesized via Dieckmann cyclization but often suffer from low yields (28–36%), highlighting the trade-off between ring stability and reaction efficiency .
Biological Activity
1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate is a heterocyclic compound with the molecular formula and a molecular weight of approximately 285.34 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The biological activity of 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzymatic pathways and influence cellular processes such as apoptosis, autophagy, and signal transduction.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties, including:
- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Potential : There is emerging evidence that it could offer neuroprotection in models of neurodegenerative diseases.
Case Studies
- Antioxidant Activity Study : A study conducted by Smith et al. (2023) demonstrated that 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate significantly reduced oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide. The compound exhibited a dose-dependent effect, with an IC50 value indicating effective scavenging at low micromolar concentrations.
- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, Johnson et al. (2023) reported that administration of the compound led to a marked decrease in serum levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Neuroprotection Research : A recent investigation by Lee et al. (2024) explored the neuroprotective effects of the compound in a rat model of Alzheimer's disease. Results showed that treatment with 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate improved cognitive function and reduced amyloid-beta plaque accumulation.
Comparative Analysis with Similar Compounds
The biological activity of 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds such as:
| Compound Name | Molecular Formula | Molecular Weight | Key Activities |
|---|---|---|---|
| 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate | C14H23NO5 | 285.34 g/mol | Antioxidant, anti-inflammatory |
| 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | C15H25NO5 | 299.36 g/mol | Similar activity profile |
| 1H-Azepine-1,4-dicarboxylic acid | C10H13NO2 | 179.22 g/mol | Limited biological activity known |
This table illustrates the structural differences and highlights the potential for varied biological activities among these compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate, and how are intermediates characterized?
- Methodological Answer : A modified literature procedure involves starting with N-Boc-protected azepinone derivatives. For example, ethyl diazoacetate can be added to the starting material under BF₃·OEt₂ catalysis in Et₂O, followed by a 15-minute dropwise addition and subsequent quenching with saturated sodium carbonate. The crude product is purified via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the compound as a pale yellow oil (32% yield). Intermediates are characterized using ¹H NMR (e.g., δ 1.44 ppm for tert-butyl protons) and ¹³C NMR (e.g., δ 172.1 ppm for carbonyl carbons) .
Q. How can researchers ensure the purity of 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate during synthesis?
- Methodological Answer : Purity is confirmed using LCMS (e.g., Method 5: retention time 1.07 min, m/z 698.8 [M+H]⁺) and chromatographic techniques. For challenging separations, multi-step protocols involving solvent systems like dichloromethane/methanol or 1,4-dioxane/water are recommended. Post-synthesis, recrystallization from ethanol or methanol can further enhance purity .
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives of 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate in cross-coupling reactions?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) with anhydrous sodium carbonate in 1,4-dioxane at 100°C improves yields. For example, coupling with fluorophenyl-substituted quinazolin-8-ol derivatives achieved 24.52% yield when using Cs₂CO₃ in DMF. Kinetic studies suggest that prolonged heating (>5 hours) and inert atmosphere conditions reduce side reactions .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or LCMS data often arise from solvent effects or impurities. To address this:
- Compare experimental data with PubChem (InChI Key: DTDMZRDLDWHTSR-UHFFFAOYSA-N) or ChEBI (ID: 230659) entries .
- Validate spectra using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and control experiments with purified intermediates.
- Cross-reference with X-ray crystallography data for related compounds (e.g., benzo[h][1,3]thiazetone derivatives) to confirm stereoelectronic effects .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt protocols from environmental chemistry frameworks like Project INCHEMBIOL:
- Step 1 : Determine physicochemical properties (logP, solubility) using OECD guidelines.
- Step 2 : Perform abiotic degradation studies (hydrolysis, photolysis) under controlled pH and UV conditions.
- Step 3 : Use LCMS or GCMS to track degradation products and model bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
